5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one
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Overview
Description
“5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one” is a complex organic compound that features a pyrrolone core substituted with benzothiazole and phenoxyphenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzothiazole Group: This step might involve the reaction of the pyrrolone intermediate with a benzothiazole derivative, possibly through a nucleophilic substitution reaction.
Attachment of the Phenoxyphenyl Group: This could be done via a coupling reaction, such as a Suzuki or Heck reaction, using a phenoxyphenyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzothiazole moiety.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone ring.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., Friedel-Crafts reactions).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, such compounds might be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
Medicinal chemistry applications could include the development of new drugs for treating various diseases, given the compound’s potential biological activity.
Industry
In industry, the compound might be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mechanism of Action
The mechanism of action for compounds like “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one” would depend on their specific biological targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA Intercalation: Inserting between DNA base pairs and disrupting replication or transcription processes.
Comparison with Similar Compounds
Similar Compounds
5-amino-4-(1,3-benzothiazol-2-yl)-2H-pyrrol-3-one: Lacks the phenoxyphenyl group, which might affect its biological activity and chemical properties.
4-(1,3-benzothiazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one: Lacks the amino group, potentially altering its reactivity and interactions with biological targets.
Uniqueness
The presence of both the benzothiazole and phenoxyphenyl groups in “5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one” might confer unique properties, such as enhanced binding affinity to certain biological targets or improved stability under physiological conditions.
Properties
IUPAC Name |
5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-phenoxyphenyl)-2H-pyrrol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S/c24-22-21(23-25-18-8-4-5-9-20(18)29-23)19(27)14-26(22)15-10-12-17(13-11-15)28-16-6-2-1-3-7-16/h1-13H,14,24H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGAUYIFTOYJJW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)N)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)C(=C(N1C2=CC=C(C=C2)OC3=CC=CC=C3)N)C4=NC5=CC=CC=C5S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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